molecular formula C14H18N2O5 B1677656 Phenylalanylglutamate CAS No. 3617-45-6

Phenylalanylglutamate

Cat. No.: B1677656
CAS No.: 3617-45-6
M. Wt: 294.3 g/mol
InChI Key: JXWLMUIXUXLIJR-QWRGUYRKSA-N
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Description

Phenylalanylglutamate is a dipeptide composed of the amino acids phenylalanine and glutamic acid. It is a compound of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmaceuticals. The structure of this compound consists of a phenylalanine residue linked to a glutamic acid residue through a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylalanylglutamate can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Activation of the Carboxyl Group: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and ease of purification.

Chemical Reactions Analysis

Types of Reactions: Phenylalanylglutamate can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The carboxyl groups of glutamic acid can be reduced to form corresponding alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.

    Reduction: Alcohol derivatives of glutamic acid.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Phenylalanylglutamate has several scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

    Biology: Studied for its potential role in protein-protein interactions and enzyme-substrate recognition.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for bioactive peptides.

    Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.

Comparison with Similar Compounds

Phenylalanylglutamate can be compared with other dipeptides such as:

    Phenylalanylaspartate: Similar in structure but contains aspartic acid instead of glutamic acid.

    Phenylalanylglycine: Contains glycine instead of glutamic acid, resulting in different chemical properties.

    Phenylalanylglutamylglutamate: A tripeptide with an additional glutamic acid residue, which may have different biological activities.

This compound is unique due to its specific combination of phenylalanine and glutamic acid, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWLMUIXUXLIJR-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189735
Record name Phenylalanylglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3617-45-6
Record name L-Phenylalanyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3617-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Phe-Glu?

A1: The molecular formula of Phe-Glu is C14H18N2O5, and its molecular weight is 294.30 g/mol.

Q2: Are there any specific spectroscopic data available for Phe-Glu?

A2: While the provided research papers don't offer detailed spectroscopic data for Phe-Glu specifically, they utilize techniques like NMR spectroscopy to analyze its conformation and interactions within larger peptide sequences [, , ].

Q3: What is known about the biological activity of Phe-Glu?

A3: Research indicates that Phe-Glu, particularly within larger peptide sequences, can exhibit various biological activities:

  • Opioid Receptor Interactions: Phe-Glu is present in the naturally occurring opioid peptides dermorphin (μ-selective) and deltorphin II (δ-selective) [, , ]. Studies investigating these peptides reveal that Phe-Glu contributes to their overall conformation and potentially their selectivity for specific opioid receptors.
  • Inhibition of HIV-1 Protease: A peptide containing the Phe-Glu sequence (Val-Phe-Glu-Leu) was isolated from oyster protein hydrolysate and demonstrated inhibitory activity against HIV-1 protease []. This suggests that the Phe-Glu motif might play a role in the peptide's interaction with the protease enzyme.
  • Antioxidant Activity: The peptide Tyr-Phe-Glu, identified in potato protein hydrolysate, exhibited antioxidant activity against H2O2-induced oxidation in Caco-2 cells []. This finding highlights the potential of peptides containing Phe-Glu to act as antioxidants.

Q4: Can Phe-Glu be used as a standalone therapeutic agent?

A4: The provided research focuses on the presence and role of Phe-Glu within larger peptide sequences. Currently, there's limited information regarding the standalone therapeutic potential of Phe-Glu. Further research is needed to explore this possibility.

Q5: Are there any known applications of Phe-Glu in drug development?

A5: The research highlights potential applications based on the activities of peptides containing Phe-Glu:

  • Pain Management: The presence of Phe-Glu in dermorphin and deltorphin II suggests a potential role in developing novel analgesics targeting specific opioid receptors [, ].
  • Antiviral Therapy: The identification of a HIV-1 protease inhibitor containing Phe-Glu provides a starting point for designing new antiviral agents [].
  • Antioxidant Therapies: The antioxidant properties of Tyr-Phe-Glu indicate a potential avenue for developing treatments for oxidative stress-related conditions [].

Q6: Are there alternative compounds or peptides with similar activities to those containing Phe-Glu?

A6: Yes, research on opioid peptides, HIV-1 protease inhibitors, and antioxidants is extensive. Several alternative compounds and peptides exhibit similar activities and are currently under investigation for therapeutic applications.

Q7: Is there any information about the safety and toxicology of Phe-Glu?

A7: The provided research primarily focuses on the biological activities of peptides containing Phe-Glu and doesn't provide specific data on the toxicology of Phe-Glu itself. Thorough safety and toxicity assessments would be crucial for any future therapeutic development involving Phe-Glu.

Q8: What are the main challenges in researching and developing drugs based on Phe-Glu-containing peptides?

A8: Similar to other peptide-based therapeutics, challenges include:

    Q9: Are there specific analytical methods used to characterize and quantify Phe-Glu?

    A11: While the research doesn't detail specific methods for Phe-Glu alone, various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly used to identify and quantify peptides in complex mixtures [, ].

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